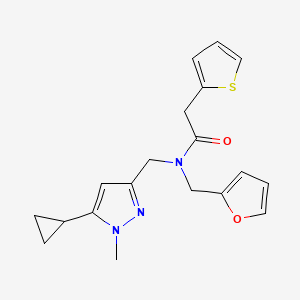

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-18(14-6-7-14)10-15(20-21)12-22(13-16-4-2-8-24-16)19(23)11-17-5-3-9-25-17/h2-5,8-10,14H,6-7,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWSZPIKPIGDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various structural motifs, including a pyrazole ring, furan, and thiophene, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens, suggesting a promising antibacterial profile .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. The mechanism typically involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, compounds with similar structural features have been reported to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

The biological activity of this compound may involve the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, which play a role in inflammation and cancer progression.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antibacterial Efficacy

In a study evaluating various pyrazole derivatives, N-(furan-2-ylmethyl) analogs demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized the agar disc diffusion method to determine efficacy, revealing that compounds with thiophene rings exhibited enhanced activity compared to their non-thiophene counterparts.

Study 2: Anticancer Properties

A recent investigation into thiophene-based compounds found that certain derivatives inhibited the proliferation of breast cancer cell lines by inducing apoptosis through the activation of caspases. This suggests that structural modifications in compounds like this compound could lead to improved anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole + Furan | Antibacterial |

| Compound B | Pyrazole + Thiophene | Anticancer |

| N-(Furan) | Furan + Thiophene | Moderate Activity |

| Target Compound | Pyrazole + Furan + Thiophene | High Potential |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique combination of heterocycles distinguishes it from analogs. Key comparisons include:

| Compound Name | Substituents | Key Structural Differences | Reference |

|---|---|---|---|

| Target Compound | 5-cyclopropyl-1-methylpyrazole, furan-2-ylmethyl, thiophen-2-yl | Combines pyrazole, furan, and thiophene | - |

| (E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Isoxazole, quinoline, indolinone | Larger aromatic systems (quinoline, indolinone) | [2] |

| 2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | Quinolinone, furan, chlorine | Chlorine substituent; lacks pyrazole/thiophene | [4] |

| N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q) | Thiophen-2-yl, morpholino, cyclohexyl | Bulky cyclohexyl group; morpholino instead of furan | [6] |

| N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide | Cyclopropylpyrazole, thiophen-2-yl, fluorophenylthio | Fluorophenylthio vs. furan substitution | [9] |

Key Observations :

- The target compound’s cyclopropylpyrazole may improve metabolic stability compared to non-cyclopropyl analogs (e.g., compounds) .

- Thiophene and furan together could enhance electronic interactions compared to compounds with only one heterocycle (e.g., ’s quinolinone-furan hybrid) .

- Bulkier groups (e.g., cyclohexyl in ’s 3q) may reduce solubility compared to the target compound’s methyl and furan substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.